molecular formula C11H10O3 B14411962 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one CAS No. 84258-93-5

4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one

Katalognummer: B14411962
CAS-Nummer: 84258-93-5
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: RMJOXPGYZXNTST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one is a heterocyclic compound with a unique structure that includes a benzoxepin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-hydroxybenzaldehyde with an appropriate alkyne in the presence of a catalyst can lead to the formation of the benzoxepin ring system.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one include other benzoxepin derivatives and related heterocyclic compounds. Examples include:

  • 3,4-Dihydro-2H-pyran
  • 4-Hydroxycoumarins
  • 2-Aminothiazoles

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the hydroxymethylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

84258-93-5

Molekularformel

C11H10O3

Molekulargewicht

190.19 g/mol

IUPAC-Name

4-(hydroxymethylidene)-2,3-dihydro-1-benzoxepin-5-one

InChI

InChI=1S/C11H10O3/c12-7-8-5-6-14-10-4-2-1-3-9(10)11(8)13/h1-4,7,12H,5-6H2

InChI-Schlüssel

RMJOXPGYZXNTST-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CC=CC=C2C(=O)C1=CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.